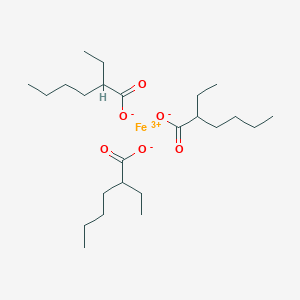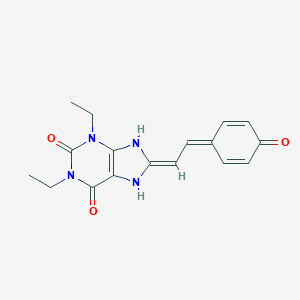
Canusesnol A
Übersicht
Beschreibung
Canusesnol A is a sesquiterpenoid compound isolated from the herbs of Datura arborea. It has a molecular formula of C15H22O3 and a molecular weight of 250.3 g/mol
Wissenschaftliche Forschungsanwendungen
Canusesnol A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study sesquiterpenoid synthesis and reactivity.
Biology: this compound is investigated for its potential biological activities, such as anti-inflammatory and cytotoxic effects.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, including cancer.
Industry: this compound and its derivatives are being studied for their potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
Canusesnol A, also known as Cannabigerol (CBG), is a major phytocannabinoid present in Cannabis sativa L . It interacts with various targets in the body, including cannabinoid (CB1/CB2) receptors, the α2-adrenergic receptor, the serotonin 5-HT1A receptor, and the peroxisome proliferator-activated receptors (PPAR) . These targets play crucial roles in various physiological processes, including inflammation, cancer progression, oxidative stress, microbial infections, neuroprotection, and appetite regulation .
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to various biochemical changes. For instance, its interaction with cannabinoid receptors can modulate the endocannabinoid system, influencing various physiological processes .
Biochemical Pathways
This compound affects various biochemical pathways due to its wide range of biological activities. It is generated during the non-enzymatic decarboxylation of cannabigerolic acid (CBGA), a key compound in the biosynthesis of phytocannabinoids . By interacting with G-protein-coupled receptors, this compound can influence anti-inflammatory, antibacterial, antifungal activities, regulation of the redox balance, and neuromodulatory effects .
Pharmacokinetics
It is suggested that due to the relatively rapid metabolism of this compound, determination of the concentration of the phytocannabinoid in blood or oral fluid can be used to determine cannabis use .
Result of Action
The result of this compound’s action at the molecular and cellular level includes a wide range of biological activities. It exhibits anti-inflammatory, anticancer, antioxidant, antimicrobial, neuroprotective, and appetite-enhancing properties . These effects are likely due to its interaction with various targets and modulation of multiple biochemical pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its extraction from the plant source involves various factors such as solvent type, temperature, and pH, which can affect its yield and purity . Furthermore, its stability and efficacy can be affected by storage conditions . Therefore, appropriate handling and storage conditions are crucial for maintaining its efficacy and stability .
Biochemische Analyse
Biochemical Properties
It is known that Canusesnol A interacts with various enzymes, proteins, and other biomolecules, which could potentially influence its biochemical reactions .
Cellular Effects
Given its potential anti-cancer and antibacterial properties, it is likely that this compound influences cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Canusesnol A involves multiple steps, starting from simpler organic molecules. The synthetic routes typically include reactions such as cyclization, hydroxylation, and methylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound is still in the research phase, with efforts focused on scaling up the laboratory synthesis methods. The use of biotechnological approaches, such as microbial fermentation, is also being explored to produce this compound in larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Canusesnol A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its reactivity and applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Canusesnol A is structurally similar to other sesquiterpenoids, such as:
Alpha-Cyperone: (CAS#473-08-5)
Ligucyperonol: (CAS#105108-20-1)
Eudesma-3,11-dien-2-one: (CAS#86917-79-5)
Beta-Rotunol: (CAS#24405-57-0)
Voleneol: (CAS#70389-88-7)
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and stereochemistry, which contribute to its distinct biological activities and chemical reactivity
Eigenschaften
IUPAC Name |
(4aS,7S)-7-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-6,8-dihydro-5H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-10-11-9-15(18,13(2,3)17)8-7-14(11,4)6-5-12(10)16/h5-6,17-18H,7-9H2,1-4H3/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXZXLMTNCLDCE-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(CCC2(C=CC1=O)C)(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@@](CC[C@]2(C=CC1=O)C)(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B127651.png)






![2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole,2,5-dihydro-(9CI)](/img/structure/B127665.png)



![Formamide, N-[(4-aminophenyl)methyl]-(9CI)](/img/structure/B127682.png)

